molecular formula C16H21ClFN3O2 B11066676 N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B11066676
M. Wt: 341.81 g/mol
InChI Key: WBVZVKAMQLVYTF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, an imidazolidinone ring, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multiple steps:

    Formation of the Phenyl Ring: The starting material, 3-chloro-4-fluoroaniline, undergoes nitration followed by reduction to form the corresponding amine.

    Imidazolidinone Ring Formation: The amine is then reacted with an appropriate carbonyl compound to form the imidazolidinone ring.

    Hexanamide Chain Addition: The imidazolidinone intermediate is coupled with a hexanoic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-6-(2-oxoimidazolidin-4-yl)hexanamide: Lacks the methyl group on the imidazolidinone ring.

    N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)pentanamide: Has a shorter alkyl chain.

Uniqueness

N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is unique due to the specific combination of functional groups and the length of the alkyl chain, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H21ClFN3O2

Molecular Weight

341.81 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C16H21ClFN3O2/c1-10-14(21-16(23)19-10)5-3-2-4-6-15(22)20-11-7-8-13(18)12(17)9-11/h7-10,14H,2-6H2,1H3,(H,20,22)(H2,19,21,23)

InChI Key

WBVZVKAMQLVYTF-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=C(C=C2)F)Cl

solubility

>51.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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